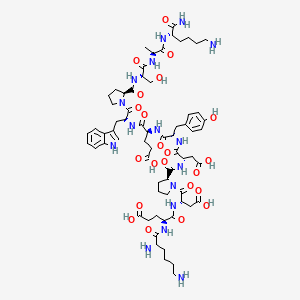
Syk Kinase Peptide Substrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spleen tyrosine kinase peptide substrate is a compound that plays a crucial role in cellular functions mediated by immunoreceptors and integrins. It is a member of the non-receptor tyrosine kinase family and is expressed in all hematopoietic cells. Spleen tyrosine kinase is involved in signaling cascades initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs, which serve as docking sites to recruit and activate spleen tyrosine kinase .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of spleen tyrosine kinase peptide substrate involves the synthesis of a peptide derived from a spleen tyrosine kinase substrate. This peptide is often labeled with biotin for detection purposes. The synthetic route typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of spleen tyrosine kinase peptide substrate may involve large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process includes deprotection and cleavage steps to release the peptide from the resin, followed by purification using high-performance liquid chromatography .
化学反应分析
Types of Reactions: Spleen tyrosine kinase peptide substrate undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue of the peptide. This reaction is catalyzed by spleen tyrosine kinase and is crucial for the activation of downstream signaling pathways .
Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as the phosphate donor and occurs under physiological conditions. The reaction buffer may include components such as HEPES, magnesium chloride, and manganese chloride to maintain optimal pH and ionic strength .
Major Products: The major product of the phosphorylation reaction is the phosphorylated spleen tyrosine kinase peptide substrate, which can be detected using techniques such as Western blotting or mass spectrometry .
科学研究应用
Spleen tyrosine kinase peptide substrate is widely used in scientific research to study cellular signaling pathways. It serves as a substrate for spleen tyrosine kinase in various assays to monitor kinase activity. The compound is used in the development of biosensors for imaging spleen tyrosine kinase activities in living cells, providing insights into the dynamics of spleen tyrosine kinase-mediated signaling .
In biology and medicine, spleen tyrosine kinase peptide substrate is used to investigate the role of spleen tyrosine kinase in immune cell functions, such as B-cell receptor signaling, natural killer cell activation, and Fc receptor-mediated responses. It is also employed in drug discovery to screen for spleen tyrosine kinase inhibitors as potential therapeutic agents for autoimmune diseases and hematological malignancies .
作用机制
Spleen tyrosine kinase peptide substrate exerts its effects through phosphorylation by spleen tyrosine kinase. The binding of the peptide to the immunoreceptor tyrosine-based activation motif leads to the recruitment and activation of spleen tyrosine kinase. This activation triggers a cascade of downstream signaling events, including calcium mobilization, protein kinase C phosphorylation, and cytokine production .
相似化合物的比较
Spleen tyrosine kinase peptide substrate can be compared to other kinase substrates, such as those for ZAP-70 and protein tyrosine kinase 2. While ZAP-70 is primarily expressed in T cells and natural killer cells, spleen tyrosine kinase is expressed in all hematopoietic cells, highlighting its broader role in immune signaling . Additionally, spleen tyrosine kinase has unique autophosphorylation sites and a distinct substrate specificity compared to other kinases .
List of Similar Compounds:- ZAP-70 kinase substrate
- Protein tyrosine kinase 2 substrate
- VAV oncogene family substrates
属性
分子式 |
C66H94N16O22 |
|---|---|
分子量 |
1463.5 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H94N16O22/c1-34(56(94)73-41(55(70)93)13-5-7-25-68)72-62(100)48(33-83)80-64(102)50-15-9-26-81(50)65(103)46(29-36-32-71-40-12-3-2-10-38(36)40)78-59(97)43(21-23-52(87)88)75-60(98)44(28-35-16-18-37(84)19-17-35)76-61(99)45(30-53(89)90)77-63(101)49-14-8-27-82(49)66(104)47(31-54(91)92)79-58(96)42(20-22-51(85)86)74-57(95)39(69)11-4-6-24-67/h2-3,10,12,16-19,32,34,39,41-50,71,83-84H,4-9,11,13-15,20-31,33,67-69H2,1H3,(H2,70,93)(H,72,100)(H,73,94)(H,74,95)(H,75,98)(H,76,99)(H,77,101)(H,78,97)(H,79,96)(H,80,102)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t34-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI 键 |
MBTRRAYTEDSFOH-XSRKEJNYSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















